3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
3-(2-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a fused heterocyclic compound characterized by a pyrimido-benzimidazole core substituted with a 2-chlorobenzyl group at position 3 and a methyl group at position 2.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-11-13(10-12-6-2-3-7-14(12)19)17(23)22-16-9-5-4-8-15(16)21-18(22)20-11/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXDRCCBLKQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of 2-chlorobenzylamine with 2-methylpyrimidine-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by binding to DNA or interfering with enzyme activity involved in DNA replication .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Physicochemical Properties
- LogP and Solubility : The 2-chlorobenzyl group in the target compound likely increases hydrophobicity compared to hydroxyethyl or sulfanyl analogs, impacting bioavailability .
- pKa and Stability : Pyrimido-benzimidazol-ones generally exhibit pKa values <2 (predicted), favoring protonation in physiological conditions .
Receptor Targeting
- Adenosine Receptors: FTBI’s triazino-benzimidazole scaffold shows high A2AAR affinity, suggesting that pyrimido-benzimidazol-ones with similar substitutions may also target ARs .
- TAAR1 Agonism : Piperazinyl-substituted analogs (e.g., 1a–5a in ) are promising for neuropsychiatric disorders due to TAAR1’s role in dopamine signaling.
Antibacterial Agents
Structural Insights
- Hydrogen-bonded dimers (e.g., ) provide templates for designing supramolecular architectures or co-crystals for improved drug formulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
